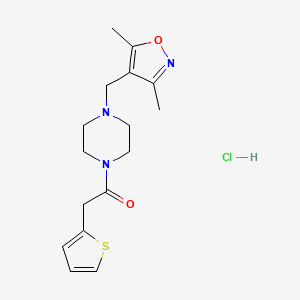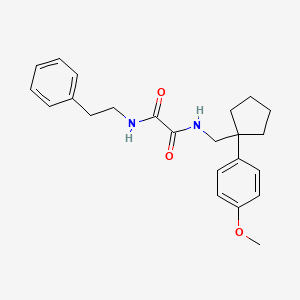![molecular formula C22H26N6O5 B2521462 2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896304-98-6](/img/structure/B2521462.png)
2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" is a structurally complex molecule that appears to be related to the family of imidazopyridine- and purine-thioacetamide derivatives. These derivatives have been studied for their potential as PET tracers, particularly for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) .
Synthesis Analysis
The synthesis of related carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been reported. These compounds were prepared by O-[(11)C]methylation of their corresponding precursors with [(11)C]CH3OTf under basic conditions and isolated by a simplified solid-phase extraction (SPE) method. The synthesis yielded radiochemical purities of over 99% and specific activities ranging from 185-555GBq/μmol . Although the specific synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the related compounds that have been synthesized feature a purine-thioacetamide moiety, which suggests that the compound of interest may also exhibit similar structural characteristics, such as the presence of a purine ring system and an acetamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include O-[(11)C]methylation, which is a common labeling reaction in the preparation of PET tracers. This reaction is typically performed under basic conditions and is a key step in introducing the radioactive carbon-11 isotope into the molecule . The specific chemical reactions that the compound may undergo are not described in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" are not directly reported in the provided papers. However, the related compounds synthesized for PET imaging are described as having high radiochemical purity and specific activity, which are important properties for PET tracers. These properties suggest that the compound of interest may also be designed to have high purity and specific activity suitable for imaging applications .
科学的研究の応用
Fluorescent Probes for Mercury Ion Detection
Research has shown that compounds with specific structural features, including the imidazo[1,2-a]pyridine derivatives, have been developed as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. These derivatives were produced through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, demonstrating moderate to good yields. Such compounds can be applied in environmental monitoring and the study of mercury ion dynamics in biological systems (Shao et al., 2011).
Antimicrobial Activities
Another study reported the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which showed significant antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. This suggests that derivatives of imidazo[2,1-f]purin, such as the specified compound, might hold potential as antimicrobial agents, providing a basis for developing new therapeutic agents (Sharma et al., 2004).
Catalysts in Organic Synthesis
Compounds featuring imidazole-based structures have been evaluated as catalysts in organic synthesis. For instance, manganese(II) complexes of imidazole-based acetamide were studied as homogeneous and heterogenized catalysts for alkene epoxidation with H2O2, indicating the role of such compounds in facilitating chemical transformations. This highlights the potential application of the specified compound in catalysis, especially in reactions requiring selective activation or functionalization of molecules (Serafimidou et al., 2008).
特性
IUPAC Name |
2-[6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-12-13(2)28-18-19(25(3)22(31)27(20(18)30)11-17(23)29)24-21(28)26(12)9-8-14-6-7-15(32-4)16(10-14)33-5/h6-7,10H,8-9,11H2,1-5H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUYWIMHJLYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615311 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)


![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)


![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)
![N~4~-(2-chlorobenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2521395.png)
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)
